

Technical Support Center: High-Fidelity Synthesis of -Amyloid (1-9)

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Compound of Interest

Compound Name: 147529-30-4

CAS No.: 147529-30-4

Cat. No.: B612479

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Subject: Optimization of Fmoc Solid-Phase Peptide Synthesis (SPPS) for

-Amyloid (1-9) Ticket ID: BA-109-OPT Assigned Scientist: Senior Application Specialist, Peptide Chemistry Division

Executive Summary

The synthesis of

-Amyloid (1-9) (Sequence: H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-OH) presents unique challenges often overlooked due to its short length. While aggregation is less critical here than in full-length A

(1-42), this specific fragment contains two "chemical landmines": Aspartimide formation (at the Asp

-Ser

junction) and Histidine racemization (at His

).

This guide provides a self-validating protocol designed to suppress these side reactions and maximize yield.

Part 1: Sequence Analysis & Risk Assessment

Target Sequence: DAEFRHDSG C-Terminus: Typically Free Acid (native fragment) or Amide (depending on assay).

Residue	Position	Risk Factor	Mechanism of Failure
His (Histidine)	6	High	<p>Racemization: Imidazole side chain can catalyze proton removal from C</p> <p>during activation, leading to D-His impurities (creates diastereomers difficult to separate).</p>
Asp (Aspartic Acid)	7	Critical	<p>Aspartimide Formation: The nitrogen of Ser attacks the ester-protected side chain of Asp</p> <p>, forming a cyclic imide. This results in mass -18 Da byproducts and -peptides.</p>
Ser (Serine)	8	Medium	<p>Hydroxyl Nucleophile: Promotes Aspartimide formation at the preceding Asp residue.</p>

Arg (Arginine)	5	Medium	Pbf Removal: Requires sufficient cleavage time; incomplete removal leads to +252 Da adducts.
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Part 2: Optimized Experimental Protocol

Resin Selection & Loading

- Recommendation: Wang Resin (for C-terminal acid) or Rink Amide MBHA (for C-terminal amide).
- Loading: Use low-loading resin (0.3 – 0.5 mmol/g).
- Scientist's Note: While A

(1-9) is not highly aggregating, lower loading reduces steric crowding, which is critical when coupling the bulky protecting groups of Arg(Pbf) and His(Trt).

The "Danger Zone" Coupling Strategy

Standard protocols will fail to produce high purity. Use this modified workflow:

A. Preventing Aspartimide (Asp

-Ser

)

The Asp-Ser motif is the primary cause of low yield in this sequence.

- The Fix: Use 0.1 M HOBt (Hydroxybenzotriazole) in the deprotection cocktail (20% Piperidine/DMF).
- Why? HOBt acts as an acidic modifier, suppressing the base-catalyzed ring closure of the Asp side chain without preventing Fmoc removal.

- Alternative: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides if budget permits, but the HOBt method is cost-effective and efficient for this length.

B. Preventing His

Racemization

- The Fix: Do NOT heat the His coupling step.
- Protocol: Couple Fmoc-His(Trt)-OH at Room Temperature for 60 minutes.
- Activation: Use DIC/Oxyma Pure. Avoid phosphonium salts (PyBOP/HBTU) with strong bases (DIEA) for His, as they increase racemization risk.

Step-by-Step Synthesis Cycle

Step	Reagent/Condition	Duration	Critical Notes
Swelling	DMF	30 min	Ensure beads are fully solvated.
Deprotection	20% Piperidine + 0.1M HOBt in DMF	2 x 5 min	CRITICAL: HOBt prevents Aspartimide at Asp
Wash	DMF	5 x 1 min	Thorough washing is essential.
Coupling (General)	AA (5 eq), DIC (5 eq), Oxyma (5 eq)	45 min @ 50°C	Standard heating improves kinetics for non-sensitive residues.
Coupling (His)	Fmoc-His(Trt)-OH (5 eq), DIC, Oxyma	60 min @ RT	NO HEAT. Prevents racemization.
Coupling (Cys/Asp)	Fmoc-Asp(OtBu)-OH	45 min @ RT	Keep Asp coupling mild to prevent early cyclization.

Cleavage & Isolation

- Cocktail: TFA / TIS / H

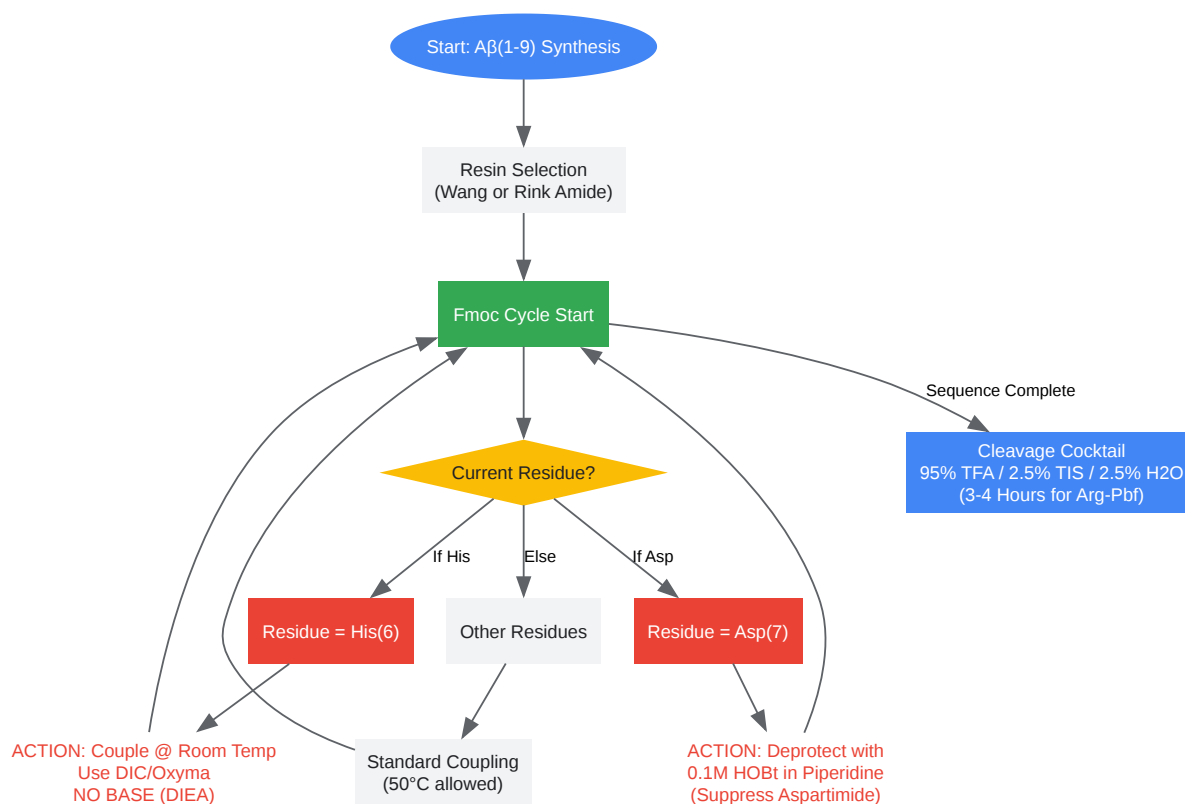
O (95 : 2.5 : 2.5).
- Time: 3–4 Hours.
- Why? The Pbf group on Arginine is acid-stable. A minimum of 3 hours is required to fully deprotect Arg(Pbf). TIS (Triisopropylsilane) is mandatory to scavenge the Trityl (Trt) cations released from Histidine.

Part 3: Visualized Workflows

Workflow 1: The Optimized Synthesis Logic

This diagram illustrates the decision matrix for handling the specific risks in A

(1-9).



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Caption: Logic flow for A

(1-9) synthesis highlighting critical intervention points for Histidine and Aspartic Acid.

Part 4: Troubleshooting & FAQs

Q1: I see a peak with Mass [M - 18] in my MS data. What is it?

Diagnosis: Aspartimide Formation. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Cause: The Asp

-Ser

bond has cyclized. The loss of water (-18 Da) forms a succinimide ring.

- Solution: You must repeat the synthesis. Add 0.1M HOBt to your deprotection solution (20% Piperidine/DMF). This acidity suppresses the ring closure. Alternatively, use Fmoc-Asp(OMpe)-OH which has a bulkier side chain that sterically hinders this reaction.

Q2: My peptide mass is correct, but I have a "shoulder" peak or double peaks in HPLC.

Diagnosis: Histidine Racemization (D-His).

- Cause: Coupling His at high temperature or using HBTU/DIEA caused the L-His to convert to D-His. The resulting diastereomer has the same mass but different folding/retention time.
- Solution: Re-synthesize using DIC/Oxyma activation at Room Temperature. Do not use microwave heating for the Histidine step.

Q3: I see a peak with Mass [M + 266] or [M + 252].

Diagnosis: Incomplete Pbf Removal.

- Cause: The Pbf protecting group on Arginine (Arg) is stubborn.
- Solution: Extend your cleavage time to 4 hours. Ensure your cleavage cocktail is fresh and the TFA is not wet.

Q4: Can I use microwave synthesis for the whole sequence?

Answer: Generally, yes, EXCEPT for the Histidine coupling and the Aspartimide-prone region (Asp-Ser).

- Protocol: Program your synthesizer to pause or switch to "Room Temperature" mode for the His coupling and the Asp coupling. Heating Asp-Ser promotes aspartimide formation exponentially.

References

- Source: Sigma-Aldrich (Merck). "Solving Aspartimide Formation in Fmoc SPPS."
- Histidine Racemization in SPPS
 - Source: CEM Corporation.
 - Relevance: Validates the use of DIC/Oxyma at lower temperatures over HBTU/DIEA to maintain chirality.
 - URL:[[Link](#)]
- Fmoc Solid Phase Peptide Synthesis Protocols
 - Source: Nature Protocols (Coin, I., et al. 2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."
 - Relevance: Provides the foundational "standard" protocol adapted here for the A fragment.
 - URL:[[Link](#)]

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